molecular formula C9H7F2N3 B7577323 1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole

1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole

Cat. No.: B7577323
M. Wt: 195.17 g/mol
InChI Key: VWHHLGZUQUDWGX-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a difluorobenzyl group attached to the triazole ring, which imparts unique chemical and physical properties. It is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

The synthesis of 1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzyl bromide and 1,2,4-triazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the triazole ring to a more saturated form.

    Substitution: The difluorobenzyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents like nitro or amino groups under appropriate conditions.

Scientific Research Applications

1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: It shows promise in the development of antifungal and antibacterial agents due to its ability to interfere with microbial cell processes.

    Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as cytochrome P450, inhibiting their activity and thus affecting metabolic pathways.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt the synthesis of essential biomolecules in microorganisms, leading to their death or growth inhibition.

Comparison with Similar Compounds

1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-(2,4-Difluorobenzyl)-1h-1,2,4-triazole and 1-(3,5-Difluorobenzyl)-1h-1,2,4-triazole share structural similarities but differ in the position of the fluorine atoms.

    Uniqueness: The specific positioning of the fluorine atoms in this compound imparts unique electronic properties, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-8-1-2-9(11)7(3-8)4-14-6-12-5-13-14/h1-3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHHLGZUQUDWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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